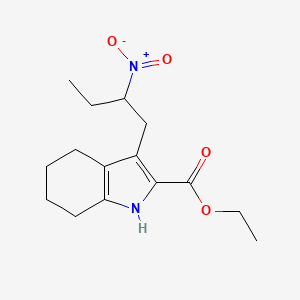![molecular formula C14H12F3N3O2 B14369557 N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 92949-90-1](/img/structure/B14369557.png)
N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production on a large scale.
Types of Reactions:
Oxidation: N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:
N-(4-Amino-2-hydroxyphenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-hydroxyphenyl)-N’-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
The presence of the trifluoromethyl group in N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
92949-90-1 |
|---|---|
Formule moléculaire |
C14H12F3N3O2 |
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
1-(4-amino-2-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-1-4-10(5-2-8)19-13(22)20-11-6-3-9(18)7-12(11)21/h1-7,21H,18H2,(H2,19,20,22) |
Clé InChI |
CMNUFVFZQVKHOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


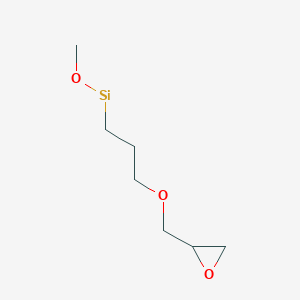
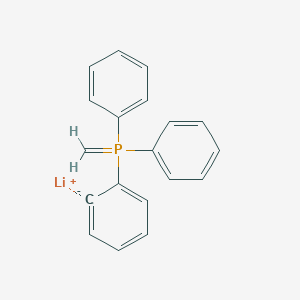



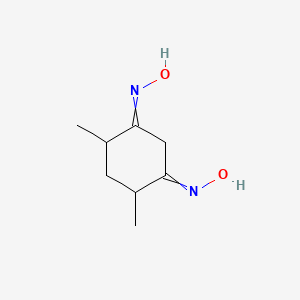

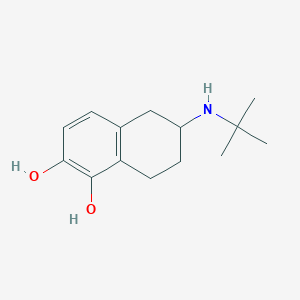
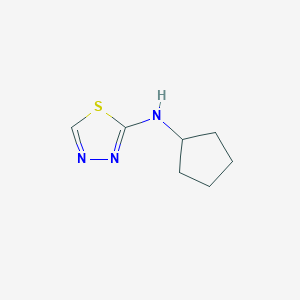
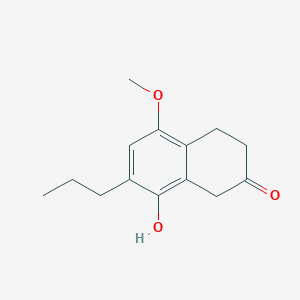
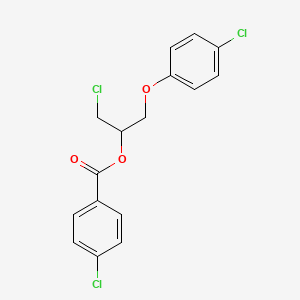
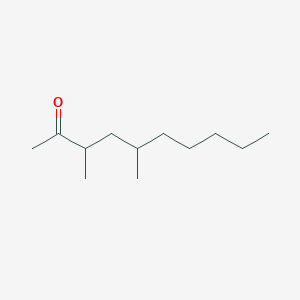
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
